![molecular formula C13H7BrFNO B596219 5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine CAS No. 1215106-68-5](/img/structure/B596219.png)
5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine
説明
“5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine” is a chemical compound with the molecular formula C13H7BrFNO . It is used for research and development purposes .
Synthesis Analysis
The synthesis of this compound involves a reaction of 5-bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine (200 mg, 0.685 mmol), 4-methyl-3-(4,4,5,5-tetramethyl-l,3,2-dioxaborolan-2-yl)benzoic acid (269 mg, 1.027 mmol), Pd(Ph3P)4 (158 mg, 0.137 mmol) in 1,4-dioxane (5.7 mL) and Water (1.1 mL). The mixture is heated to 90°C overnight .Molecular Structure Analysis
The molecular structure of “5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine” is complex, and its analysis would require advanced techniques such as X-ray crystallography .Chemical Reactions Analysis
The compound can undergo various reactions depending on the conditions. For instance, it can participate in Suzuki coupling reactions .科学的研究の応用
Synthesis of Melatonin Analogues
5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine has been used in the synthesis of melatonin analogues. These compounds are synthesized through a palladium-catalyzed reaction, indicating its utility in creating complex molecular structures useful in medicinal chemistry (Poel, Guillaumet, & Viaud-Massuard, 2002).
Intermediate for Biologically Active Compounds
It serves as an important intermediate in the synthesis of various biologically active compounds. This process typically involves multiple steps including nitration, chlorination, and condensation, highlighting its role in the creation of complex biological molecules (Wang et al., 2016).
Development of Antimicrobial Agents
Studies have explored its use in the development of antimicrobial agents. Specifically, its derivatives have been studied for their spectroscopic characteristics and antimicrobial activities, showcasing its potential in pharmaceutical research (Vural & Kara, 2017).
Application in Antitumor Drug Synthesis
It has applications in the synthesis of antitumor intermediates, such as in the production of 5-fluorouridine, a precursor to widely used antitumor drugs. This emphasizes its role in the creation of vital medical treatments (Tang et al., 2010).
Synthesis of Diverse Heterocyclic Compounds
The compound is also integral in synthesizing a range of heterocyclic compounds. Its reactivity and structural properties make it a valuable component in the creation of various complex organic molecules (Gribble & Saulnier, 1993).
Safety And Hazards
特性
IUPAC Name |
5-bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrFNO/c14-10-5-9-6-12(17-13(9)16-7-10)8-1-3-11(15)4-2-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTRDFJSZNXCEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=CC(=CN=C3O2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine | |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

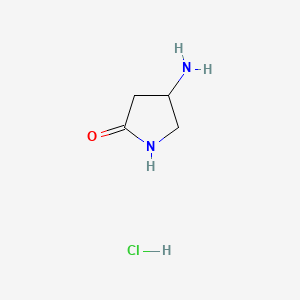
![2-Amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B596138.png)
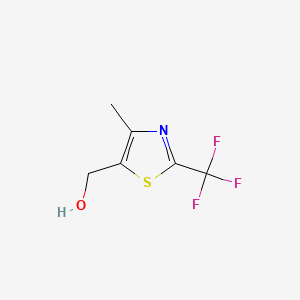
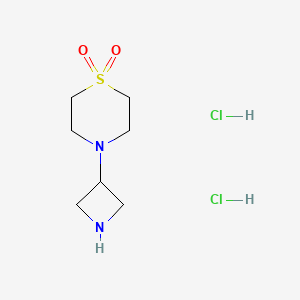
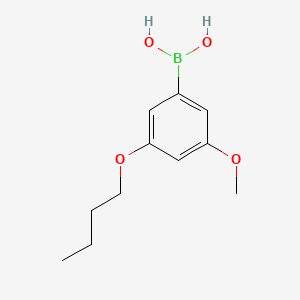
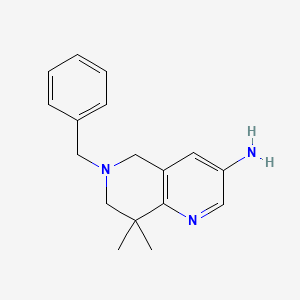

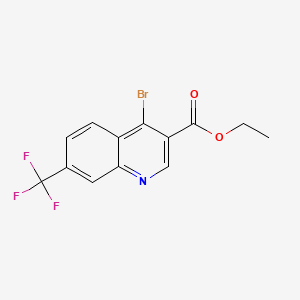
![Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-(prop-2-ynyl)-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B596154.png)
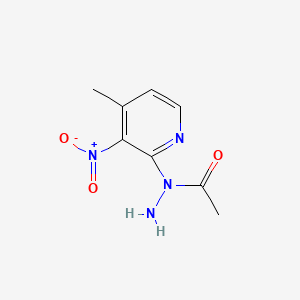
![Methyl 1-(4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-yl)piperidine-3-carboxylate](/img/structure/B596156.png)
![6-Bromo-2-methyloxazolo[5,4-b]pyridine](/img/structure/B596157.png)
